![molecular formula C13H15ClN2O2 B2814318 N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]cyclopropanecarboxamide CAS No. 343374-30-1](/img/structure/B2814318.png)
N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]cyclopropanecarboxamide
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Overview
Description
N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]cyclopropanecarboxamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclopropane ring, a chlorophenyl group, and a methoxyimino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]cyclopropanecarboxamide typically involves the reaction of 4-chlorobenzaldehyde with methoxyamine to form the corresponding methoxyimine. This intermediate is then subjected to a cyclopropanation reaction using a suitable cyclopropanating agent, such as diazomethane or a cyclopropylcarboxylic acid derivative, under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the chlorine atom.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]cyclopropanecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)ethylamine: Shares the chlorophenyl group but differs in the presence of an ethylamine moiety instead of the cyclopropanecarboxamide structure.
N-[2-(4-Chlorophenyl)ethyl]hydrazinecarboxamide: Contains a similar chlorophenyl group but has a hydrazinecarboxamide structure.
Uniqueness
N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]cyclopropanecarboxamide is unique due to its combination of a cyclopropane ring, a methoxyimino group, and a chlorophenyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
N-[(2E)-2-(4-chlorophenyl)-2-methoxyiminoethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-18-16-12(8-15-13(17)10-2-3-10)9-4-6-11(14)7-5-9/h4-7,10H,2-3,8H2,1H3,(H,15,17)/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWTUHOHYAPSRZ-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CNC(=O)C1CC1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/CNC(=O)C1CC1)\C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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